molecular formula C22H22N4O3 B2528292 cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840498-08-0

cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2528292
CAS No.: 840498-08-0
M. Wt: 390.443
InChI Key: RXCYWNXVBIZSOR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Biological Activity

Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with a unique molecular structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H24N4O2C_{23}H_{24}N_4O_2 and a molecular weight of 404.4 g/mol. The structural features include:

  • Cyclohexyl group : A saturated six-membered carbon ring.
  • Amino group : Contributing to its basicity and potential interaction with biological targets.
  • Furan moiety : A five-membered aromatic ring that may enhance biological activity.
  • Pyrroloquinoxaline core : Implicated in various biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • DNA Interaction : Potential intercalation or binding to DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells through various signaling pathways.

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[2,3-b]quinoxaline derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

StudyCell Lines TestedIC50 Values (µM)Mechanism
HeLa, MCF75.0 - 10.0Apoptosis induction
A5497.5DNA intercalation
HCT1166.0Enzyme inhibition

Antimicrobial Properties

In addition to anticancer effects, some studies have explored the antimicrobial properties of related compounds. For example, quinoxaline derivatives have shown effectiveness against bacterial strains, indicating a potential for cyclohexyl 2-amino derivatives in treating infections.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Quinoxaline Derivative AE. coli50 µg/mL
Quinoxaline Derivative BS. aureus25 µg/mL

Case Studies

  • In Vivo Studies : A study involving a mouse model demonstrated that cyclohexyl 2-amino derivatives significantly reduced tumor size when administered at specific dosages over a period of weeks.
    • Dosage : 20 mg/kg body weight
    • Duration : 4 weeks
    • Outcome : Tumor size reduction by approximately 60% compared to control groups.
  • Mechanistic Insights : Another investigation highlighted the role of this compound in modulating inflammatory pathways by inhibiting nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).

Properties

IUPAC Name

cyclohexyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c23-20-18(22(27)29-14-7-2-1-3-8-14)19-21(26(20)13-15-9-6-12-28-15)25-17-11-5-4-10-16(17)24-19/h4-6,9-12,14H,1-3,7-8,13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYWNXVBIZSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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